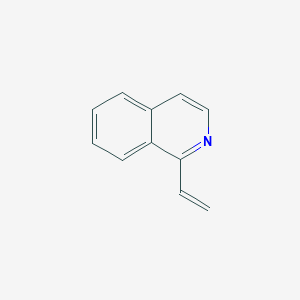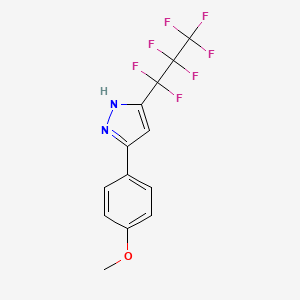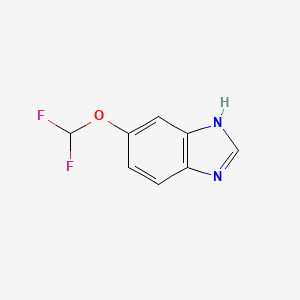
1-Ethenylisoquinoline
Vue d'ensemble
Description
1-Ethenylisoquinoline is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, with an ethenyl group attached to the nitrogen atom. This compound is a derivative of isoquinoline, which is known for its presence in various natural alkaloids and its applications in medicinal chemistry.
Mécanisme D'action
Target of Action
1-Ethenylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are known to exhibit a broad range of biological activities
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are areas for future investigation.
Biochemical Pathways
Isoquinolines are known to influence various biochemical pathways
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been extensively studied. Understanding these properties is crucial for determining the bioavailability of the compound. Future research should focus on investigating the pharmacokinetic properties of this compound .
Result of Action
Isoquinoline derivatives have been reported to exhibit antioxidant activities , and quinoline derivatives have been associated with various biological activities . .
Action Environment
Isoquinolines are stable compounds that can undergo various reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenylisoquinoline can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions. Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenylisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like peracetic acid.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Peracetic acid, potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-Ethenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, which lacks the ethenyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1-Benzylisoquinoline: A derivative with a benzyl group instead of an ethenyl group
Uniqueness: 1-Ethenylisoquinoline is unique due to the presence of the ethenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in synthetic chemistry and its potential biological activities.
Propriétés
IUPAC Name |
1-ethenylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXFITUYVYSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)







![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)
